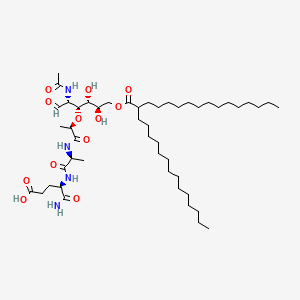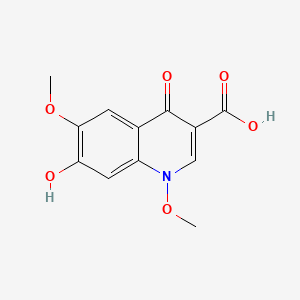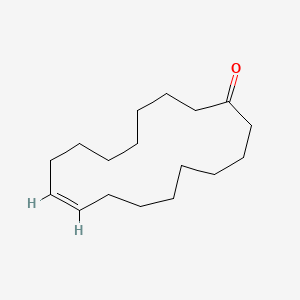
Civetone
Overview
Description
Civetone is a macrocyclic ketone and the primary odorous constituent of civet oil, which is derived from the African civet. It is known for its strong musky odor that becomes pleasant at extreme dilutions. This compound has been used historically in the perfume industry due to its distinctive scent .
Synthetic Routes and Reaction Conditions:
From Palm Oil Products: this compound can be synthesized from palm oil-derived products.
From Aleuritic Acid: Another method involves the preparation of this compound by a series of reactions starting from aleuritic acid, a constituent of shellac.
Industrial Production Methods:
Oxidation of Civetol: this compound can be produced by the oxidation of civetol, another constituent of civet oil.
Pyrolysis of Thorium or Yttrium Salts: this compound can also be prepared by the pyrolysis of the thorium or yttrium salts of 9-octadecene-1,18-dioic acid.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents depending on the specific substitution reaction, such as halogens or nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Alcohols and other reduced forms of this compound.
Substitution Products: Derivatives with substituted functional groups.
Mechanism of Action
Civetone, also known as cis-Civetone, is a macrocyclic ketone and the main odorous constituent of civet oil . It is a pheromone sourced from the African civet . This compound has a strong musky odor that becomes pleasant at extreme dilutions .
Target of Action
This compound primarily targets human musk receptors OR5AN1 and OR1A1 . These receptors are specifically responsive to musk compounds .
Mode of Action
This compound interacts with its targets, the human musk receptors OR5AN1 and OR1A1 . OR5AN1 responds at nanomolar concentrations to musk ketone and robustly to macrocyclic sulfoxides and fluorine-substituted macrocyclic ketones . OR1A1 responds only to nitromusks .
Biochemical Pathways
It is known that musk compounds, including this compound, can stimulate the secretion of 17β-estradiol . This ability to promote blood circulation and menstruation makes musk a potent miscarriage-inducing agent .
Pharmacokinetics
It is known that this compound is a synthetic musk used as a perfume fixative and flavor . It is soluble in oils and ethanol, and slightly soluble in water .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its strong musky odor. It is believed that the this compound in cologne resembles a territorial marking , indicating its role in communication among organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound is used to attract jaguars to camera traps , suggesting that its effectiveness can vary depending on the presence of certain animals in the environment. Furthermore, the production of this compound is threatened due to poor husbandry practices, natural population declines, and a tendency of perfumeries towards the use of synthetic fixatives .
Biochemical Analysis
Biochemical Properties
Civetone plays a crucial role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. These interactions often result in the hydroxylation of this compound, facilitating its further metabolism and excretion. Additionally, this compound has been observed to bind to certain olfactory receptors, which are proteins responsible for detecting odor molecules. This binding interaction is responsible for the characteristic musky scent of this compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In olfactory receptor cells, this compound binding triggers a cascade of intracellular signaling events, leading to the perception of its musky odor. Furthermore, this compound has been shown to modulate the expression of genes involved in detoxification processes, likely as a result of its interaction with cytochrome P450 enzymes. This modulation can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to olfactory receptors, initiating a signal transduction pathway that results in the perception of its odor. Additionally, this compound’s interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the specific enzyme isoform involved. These interactions can result in changes in the expression of genes related to metabolism and detoxification, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic processes. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily influences olfactory receptors and related signaling pathways. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and alterations in metabolic enzyme activity. Threshold effects have been observed, where the biological activity of this compound significantly changes beyond a certain dosage level. These findings underscore the importance of dosage considerations in the study and application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes hydroxylate this compound, facilitating its conversion into more water-soluble metabolites that can be excreted from the body. The interaction of this compound with these enzymes can also influence the levels of other metabolites, impacting overall metabolic flux. Additionally, this compound’s metabolism may involve conjugation reactions, such as glucuronidation, which further enhance its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its biological activity. For example, this compound may bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, post-translational modifications, such as phosphorylation, can affect this compound’s activity and function within cells. These localization and modification processes are crucial for the compound’s biological activity and its interactions with cellular biomolecules .
Scientific Research Applications
Civetone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of macrocyclic ketones and their synthesis.
Biology: Studied for its role as a pheromone and its effects on animal behavior.
Industry: Widely used in the perfume industry as a fragrance ingredient and fixative.
Comparison with Similar Compounds
- Muscone
- Muscopyridine
Civetone’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
(9Z)-cycloheptadec-9-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZSBSZTMPBQR-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCCCCCCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C\CCCCCCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883434 | |
| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or colourless crystalline mass; Musky aroma | |
| Record name | Cycloheptadeca-9-en-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Cycloheptadeca-9-en-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
542-46-1, 74244-64-7 | |
| Record name | Civetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Cycloheptadecen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74244-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Civetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Civetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074244647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-90305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Cycloheptadecen-1-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-9-cycloheptadecen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIVETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0K30CV1UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of civetone?
A1: this compound is represented by the molecular formula C17H30O and has a molecular weight of 250.42 g/mol.
Q2: Are there any spectroscopic data available to characterize this compound?
A2: While specific spectroscopic data isn't detailed within the provided research abstracts, various techniques like Infrared Spectroscopy [, ] and elementary analysis [] have been used to confirm the structure of this compound and its derivatives.
Q3: How is this compound typically synthesized?
A3: Several synthetic approaches to this compound exist. Traditional methods often involve Dieckmann condensation [, ]. More recently, olefin metathesis has emerged as a powerful tool for this compound synthesis, often surpassing classical methods in efficiency [, , ].
Q4: What are some notable starting materials used in this compound synthesis?
A4: Researchers have explored diverse starting materials, including oleic acid [], aleuritic acid [, ], and butadiene telomers [, ]. Palm oil products have also been investigated as potential sources for this compound production [].
Q5: Are there any benefits to using Ti-Dieckmann condensation for this compound synthesis?
A5: Yes, Ti-Dieckmann condensation offers several advantages over traditional basic Dieckmann condensation. These include milder reaction conditions (lower temperature and shorter reaction times), the use of less toxic reagents, and improved yields [, ].
Q6: What is the primary natural source of this compound?
A6: this compound is primarily found in the perineal glands of the African civet (Civettictis civetta) [, , ].
Q7: What role does this compound play in the African civet?
A7: As a key component of civet musk, this compound functions as a pheromone involved in territorial marking and attracting mates [, , ].
Q8: What is the main application of this compound?
A8: this compound's primary application is in the perfume industry. Its powerful musk-like odor makes it a highly sought-after fragrance ingredient [, , ].
Q9: What is known about the relationship between this compound's structure and its musk-like odor?
A10: Research suggests that the musk fragrance is linked to specific conformational arrangements within the macrocyclic ring []. Introducing conformational biases, such as through the incorporation of difluoromethylene (CF2) groups, can significantly influence the odor profile [].
Q10: Has this compound been investigated in relation to pheromone activity in other mammals?
A11: While this compound itself is primarily associated with the African civet, studies on giant pandas have identified it as a potential pheromone candidate []. This highlights the broader role macrocyclic ketones may play in mammalian chemical communication.
Q11: Are there any studies investigating the crystal structure of this compound?
A12: Yes, crystallographic studies have been conducted on this compound and its derivatives, including its 2,4-dinitrophenylhydrazone [, , , ]. This research has provided valuable insights into the conformation and intermolecular interactions of this macrocyclic ketone.
Q12: Are there any environmental concerns regarding this compound production or use?
A13: While the provided research doesn't delve into the specific environmental impacts of this compound, it's crucial to consider sustainable sourcing and production methods to minimize potential ecological harm. Exploring alternatives and substitutes with lower environmental footprints is also essential [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
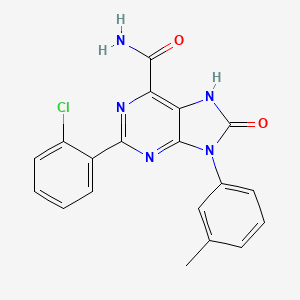
![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
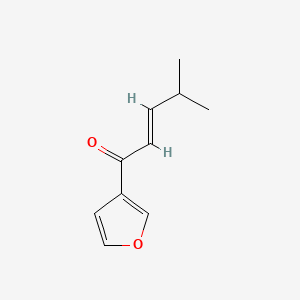
![6-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1240415.png)
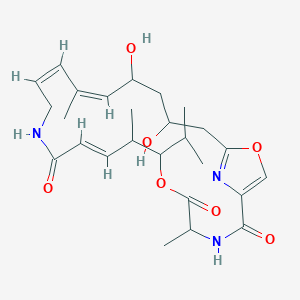
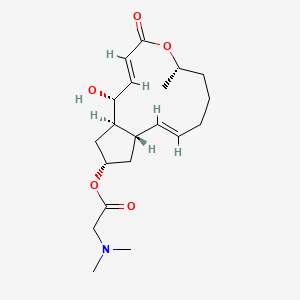
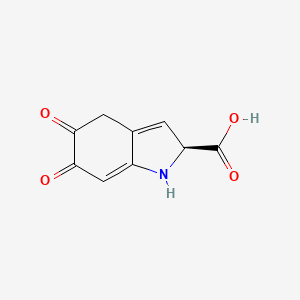
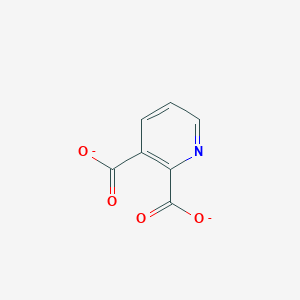



![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
